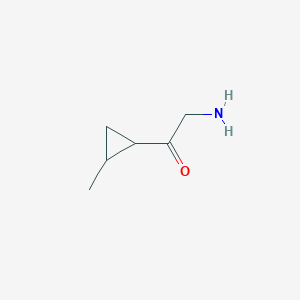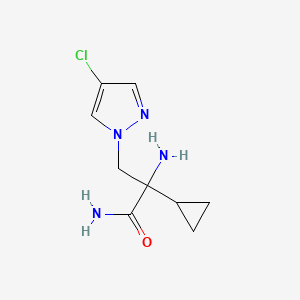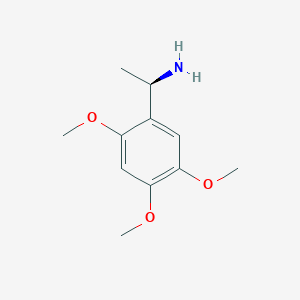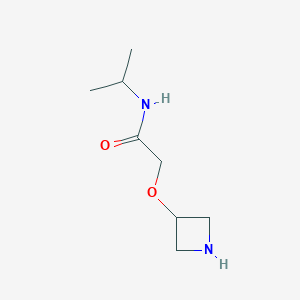
Ethanethiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiohydrazide is an organic compound with the molecular formula C₂H₆N₂S It is a derivative of hydrazine and contains both thio (sulfur) and hydrazide (NH-NH₂) functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanethiohydrazide can be synthesized through the reaction of methyl dithioacetate with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the reactants are heated together in a solvent such as ethanol. The reaction proceeds as follows: [ \text{CH₃C(S)SCH₃} + \text{N₂H₄} \rightarrow \text{CH₃C(S)NHNH₂} + \text{CH₃SH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanethiohydrazide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, amines.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethiohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have potential catalytic and electronic properties.
Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethanethiohydrazide involves its interaction with biological molecules. The thio and hydrazide groups can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity, which is the basis for its antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell division and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Thiosemicarbazide: Contains a similar thio and hydrazide functional group but with a different structure.
Hydrazine: A simpler compound with only the hydrazide group.
Thiourea: Contains a thio group but lacks the hydrazide functionality.
Uniqueness: Ethanethiohydrazide is unique due to the presence of both thio and hydrazide groups, which allows it to participate in a wider range of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
62543-18-4 |
|---|---|
Molekularformel |
C2H6N2S |
Molekulargewicht |
90.15 g/mol |
IUPAC-Name |
ethanethiohydrazide |
InChI |
InChI=1S/C2H6N2S/c1-2(5)4-3/h3H2,1H3,(H,4,5) |
InChI-Schlüssel |
ZLRKALPKQZIMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




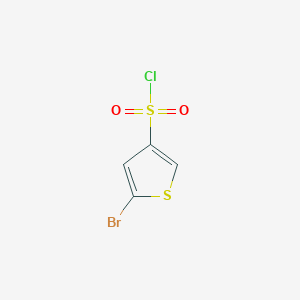
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
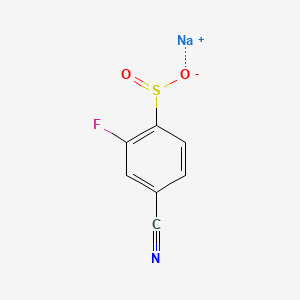
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
